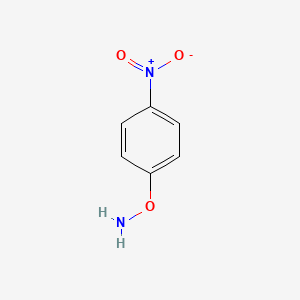

O-(4-Nitrophenyl)hydroxylamine

概要

説明

O-(4-Nitrophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

O-(4-Nitrophenyl)hydroxylamine is a versatile compound that interacts with various targets. It is primarily used as an aminating agent and participates in the reduction reactions of some carbonyl compounds

Mode of Action

The compound acts as a nucleophile, reacting with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen in the compound can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Pharmacokinetics

Given its chemical properties, it is likely to have good solubility in organic solvents . Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the specific biological context.

Result of Action

The primary result of the action of this compound is the formation of oximes from carbonyl compounds . This can lead to structural and functional changes in these compounds, potentially influencing a variety of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has strong oxidizing properties and can cause skin and eye irritation . Therefore, it should be handled with appropriate protective measures to avoid contact with skin and eyes . It is also classified as a harmful and explosive substance, and should be stored and handled properly . The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other reactive substances.

準備方法

Synthetic Routes and Reaction Conditions: O-(4-Nitrophenyl)hydroxylamine can be synthesized through the reaction of nitric acid and aniline. The process involves dissolving aniline in alcohol and slowly adding nitric acid at low temperatures to generate phenylamine nitrate. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the reactions involved .

化学反応の分析

Types of Reactions: O-(4-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

O-(4-Nitrophenyl)hydroxylamine has several applications in scientific research:

Chemistry: Used as an amination reagent and in the reduction of carbonyl compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

類似化合物との比較

- O-(4-Nitrobenzyl)hydroxylamine

- N-nitro-O-(4-nitrophenyl)hydroxylamine

- 4-Nitrophenylhydroxylamine

Comparison: O-(4-Nitrophenyl)hydroxylamine is unique due to its strong oxidizing and reducing properties, which make it suitable for a wide range of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in various applications .

生物活性

O-(4-Nitrophenyl)hydroxylamine is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its effects.

This compound (C6H6N2O3) is characterized by the presence of a hydroxylamine functional group attached to a nitrophenyl moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

1. Antioxidant and Photosynthesis Enhancement

This compound has been studied for its role in enhancing photosynthesis and mitigating oxygen toxicity in plants. Research indicates that this compound can stimulate photosynthesis significantly, with reported increases ranging from 30% to 60% in treated wheat leaves compared to untreated controls. The mechanism involves reducing the inhibitory effects of oxygen on photosynthesis, thereby improving the carbon balance in plants .

- Case Study: Wheat and Tomato Crops

2. Inhibition of Enzymatic Activity

Recent studies have also explored the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, this compound has shown promise as a reversible inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune modulation and cancer progression. The compound's structural analogs have been developed to enhance potency, with some exhibiting nanomolar-level activity against IDO1 .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Reactive Oxygen Species (ROS): By acting as an antioxidant, it helps reduce oxidative stress in plant cells.

- Enzyme Inhibition: The compound's ability to bind to active sites of enzymes like IDO1 interferes with their normal function, which can be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | Effect Observed | Concentration Used |

|---|---|---|---|

| Photosynthesis Stimulation | Wheat Leaves | 30-60% increase in photosynthesis | |

| Yield Improvement | Tomato Crops | Increased yield compared to control | Varies (40-120 g/ha) |

| Enzyme Inhibition | IDO1 | Nanomolar-level inhibition | Various analogs tested |

Safety and Toxicity

Despite its beneficial effects, this compound is classified as toxic upon ingestion or skin contact . This necessitates careful handling and consideration of safety protocols in both laboratory and agricultural applications.

特性

IUPAC Name |

O-(4-nitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKBWPOLBTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574244 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-55-4 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes O-(4-Nitrophenyl)hydroxylamine useful for chemoselective amide formation?

A: this compound demonstrates remarkable chemoselectivity when reacting with pyruvic acid derivatives to form amides. [] This chemoselectivity stems from the leaving group ability of the N-OR substituent, where R is the 4-nitrophenyl group. Research shows this reaction proceeds efficiently even amidst competing nucleophiles like glycine, cysteine, phenol, hexanoic acid, and lysine. [] This makes this compound a valuable tool for targeted amide synthesis, particularly in complex chemical environments.

Q2: How does steric hindrance near the oxime functional group impact the synthesis and reactivity of this compound?

A: Steric hindrance near the oxime group plays a crucial role in both the synthesis of this compound from its corresponding oxime and its subsequent reactivity. [] Increased steric bulk can hinder the reduction of the oxime to the hydroxylamine. Additionally, the reactivity of the resulting hydroxylamine with pyruvic acid derivatives is also influenced by steric factors.

Q3: Can this compound be used in enantioselective synthesis?

A: Yes, this compound has been successfully employed as a nitrogen donor in the enantioselective synthesis of chiral α-amino ketones. [] Specifically, Rh(II)-catalyzed amination of triisopropylsilyl enol ethers with this compound provides access to chiral ketamine analogs in good enantiomeric excess (81-91% ee). [] This highlights the potential of this compound in the development of new chiral drugs and other biologically active molecules.

Q4: What is the role of phosphorus pentoxide in reactions involving this compound?

A: Phosphorus pentoxide (P4O10) plays a crucial role in generating reactive intermediates from this compound. Studies have shown that reacting N-Nitro-O-(4-Nitrophenyl)hydroxylamine with P4O10 in the presence of nitriles leads to the formation of aryloxenium ions. [, ] This method provides a new pathway for generating aryloxenium ions, which are valuable intermediates in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。